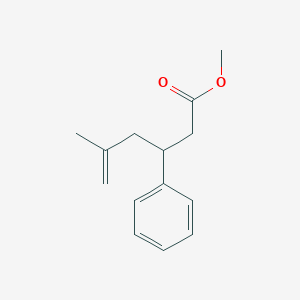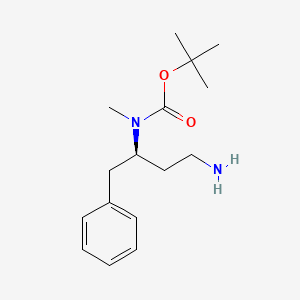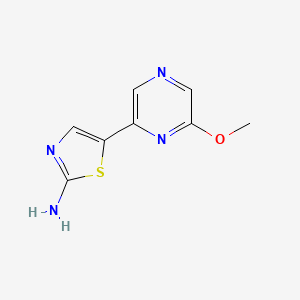
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. One common method involves the reaction of 2-aminothiazole with 2-chloro-6-methoxypyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazine rings .
Aplicaciones Científicas De Investigación
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(6-Methoxypyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Pyridyl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
5-(2-Furyl)thiazol-2-amine: Contains a furan ring instead of a pyrazine ring.
5-(2-Thienyl)thiazol-2-amine: Contains a thiophene ring instead of a pyrazine ring.
Uniqueness
5-(6-Methoxypyrazin-2-yl)thiazol-2-amine is unique due to the presence of both a methoxy group and a pyrazine ring, which can influence its electronic properties and reactivity. This unique structure may contribute to its specific biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8N4OS |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
5-(6-methoxypyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-10-2-5(12-7)6-3-11-8(9)14-6/h2-4H,1H3,(H2,9,11) |
Clave InChI |
RZAVOGVKDBACTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CN=C1)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





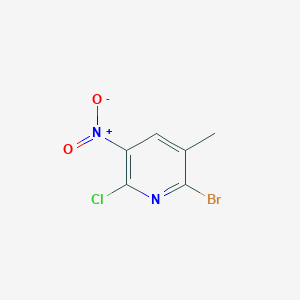
![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

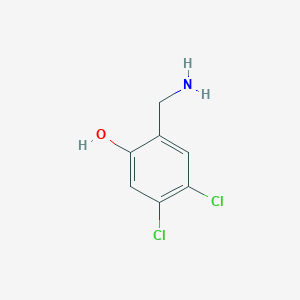
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
